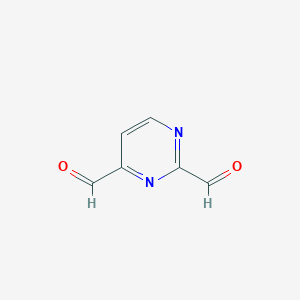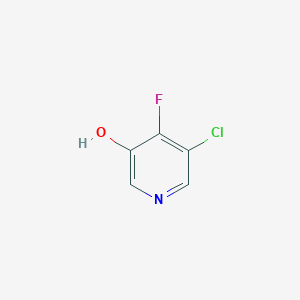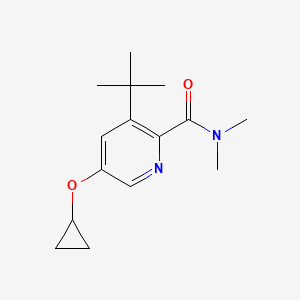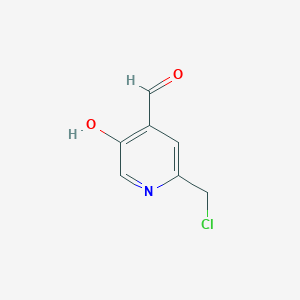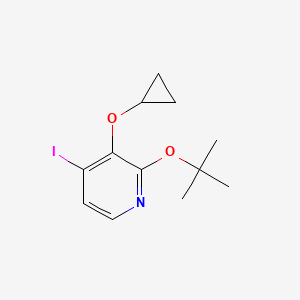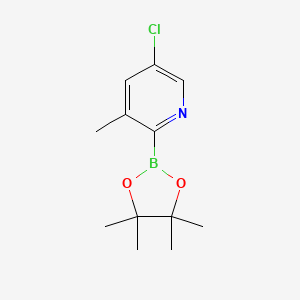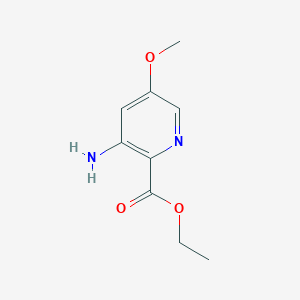
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Acetoxy)pyridine-2-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis due to its versatility and reactivity. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(acetoxy)pyridine-2-boronic acid pinacol ester typically involves the borylation of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation . These methods provide high yields and are generally performed under mild conditions.
Industrial Production Methods
Industrial production of this compound often utilizes the same synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Acetoxy)pyridine-2-boronic acid pinacol ester undergoes various types of reactions, including:
Oxidation: This reaction can convert the boronic ester to the corresponding boronic acid.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in Suzuki-Miyaura couplings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-(Acetoxy)pyridine-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 5-(acetoxy)pyridine-2-boronic acid pinacol ester exerts its effects involves the formation of boronate complexes. These complexes can undergo various transformations, such as transmetalation in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminopyridine-5-boronic acid pinacol ester
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Fluoropyridine-5-boronic acid pinacol ester
Uniqueness
What sets 5-(acetoxy)pyridine-2-boronic acid pinacol ester apart from similar compounds is its unique reactivity and versatility in various chemical reactions. Its acetoxy group provides additional functionalization options, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C13H18BNO4 |
|---|---|
Molekulargewicht |
263.10 g/mol |
IUPAC-Name |
[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl] acetate |
InChI |
InChI=1S/C13H18BNO4/c1-9(16)17-10-6-7-11(15-8-10)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
InChI-Schlüssel |
SWDHXFUZLZMKED-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


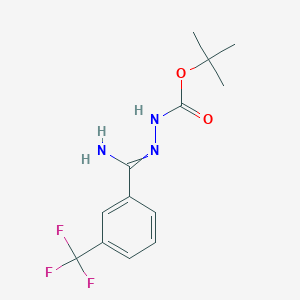
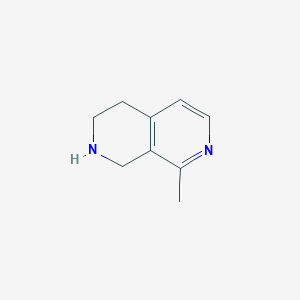


![1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde](/img/structure/B14848095.png)
